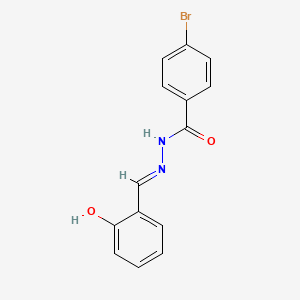

(E)-4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide

Description

Properties

IUPAC Name |

4-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJACRPWMBPHIT-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

Antioxidant Activity

Hydrazones, including (E)-4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide, have been studied for their antioxidant properties. In vitro assays demonstrate that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For example, a study indicated that derivatives of benzylidene-benzohydrazides exhibited significant antioxidant activity, suggesting similar potential for this compound .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Research indicates that hydrazone derivatives can inhibit the growth of various bacterial strains. A specific study highlighted that certain benzohydrazide derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of hydrazone compounds have been extensively documented. For instance, this compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results from these studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Urease Inhibition

Recent studies have explored the use of hydrazones as urease inhibitors, which are vital in treating conditions like peptic ulcers and kidney stones. The structure-activity relationship (SAR) analysis indicates that modifications on the hydrazone structure can enhance urease inhibitory activity significantly. Compounds similar to this compound have shown IC50 values indicating effective inhibition compared to standard drugs .

Metal Complexation

Hydrazones can act as ligands for metal ions, forming complexes with potential applications in catalysis and medicinal chemistry. Studies have demonstrated that metal complexes of hydrazones exhibit enhanced biological activities compared to their non-complexed counterparts. For instance, complexes formed with transition metals like copper(II) and nickel(II) showed improved anticancer activities against various cell lines .

Data Tables

| Property | Value | Reference |

|---|---|---|

| Antioxidant Activity | IC50 = 12.5 µM | |

| Antimicrobial Activity | MIC against E. coli: 32 µg/mL | |

| Cytotoxicity (MCF-7) | IC50 = 15 µM | |

| Urease Inhibition | IC50 = 20 µM |

Case Studies

- Antioxidant Activity Evaluation : A study conducted on various hydrazone derivatives demonstrated significant free radical scavenging activity, with this compound showing superior performance compared to traditional antioxidants like ascorbic acid.

- Anticancer Screening : In a comparative study involving multiple hydrazone derivatives, this compound was found to induce apoptosis in MCF-7 cells through a mechanism involving caspase activation.

- Metal Complex Formation : Research into the complexation of this compound with copper(II) ions revealed enhanced cytotoxicity against HeLa cells compared to the free ligand.

Mechanism of Action

The mechanism of action of (E)-4-bromo-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as lysine-specific histone demethylase 1A, which plays a role in epigenetic regulation and cancer progression.

Iron Chelation: It can chelate iron, disrupting iron metabolism in cancer cells and leading to cell cycle arrest and apoptosis.

Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) increase stability and halogen bonding, while electron-donating groups (e.g., OCH₃, OH) enhance solubility and hydrogen bonding .

- The dihedral angle between aromatic rings ranges from 11.4° to 15.7°, influencing molecular packing and crystallinity .

Antimicrobial Activity

- (E)-4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide exhibits broad-spectrum antimicrobial activity, comparable to nifuroxazide analogs .

- MIC Values :

Anticancer Activity

- The 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide analog acts as an LSD1 inhibitor, halting proliferation in leukemia and breast cancer cells (IC₅₀ = 2.8 µM) .

- Copper(II) complexes of brominated analogs show enhanced cytotoxicity via DNA intercalation and reactive oxygen species (ROS) generation .

Urease Inhibition

- 4-bromo-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide inhibits urease (IC₅₀ = 8.3 µM), attributed to pyridine coordination and hydrophobic interactions .

Crystallographic and Spectroscopic Differences

Crystallography

Spectroscopy

Biological Activity

(E)-4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial , antioxidant , and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazone functional group (R1R2C=NNH-R3). The bromine atom in its structure enhances its reactivity and biological activity compared to similar compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

2. Antioxidant Activity

The compound has also shown promising antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to various diseases. The antioxidant capacity of this compound can be attributed to its ability to donate electrons and stabilize free radicals .

3. Anticancer Properties

One of the most significant areas of research involves the anticancer potential of this compound. Studies have indicated that it may inhibit the proliferation of several human cancer cell lines, including those from lung, colon, pancreas, and breast cancers. The mechanism appears to involve the inhibition of lysine-specific demethylase 1A (LSD1), a key enzyme in regulating gene expression associated with cancer progression .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like LSD1, affecting chromatin structure and gene expression related to cell proliferation and survival.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it reduces ROS levels, thereby protecting cells from oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity | MIC Value |

|---|---|---|---|

| 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide | Chlorine instead of Bromine | Anticancer, Enzyme Inhibition | Not specified |

| 2-hydroxybenzylidene-4-methoxybenzohydrazide | Methoxy Group | Antimicrobial, Anticancer | Not specified |

| N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide | Nitro Group | Antimicrobial, Anticancer | Not specified |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- A study on hydrazone derivatives reported that modifications in their structure significantly influenced their antimicrobial and anticancer activities. For instance, compounds with electron-withdrawing groups exhibited enhanced activity due to improved interaction with biological targets .

- Another research highlighted that certain hydrazone derivatives showed selective inhibition against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for (E)-4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide?

The compound is synthesized via a condensation reaction between 4-bromobenzohydrazide and 2-hydroxybenzaldehyde. Key steps include:

- Refluxing equimolar amounts of the precursors in ethanol for 4–6 hours under acidic conditions (e.g., glacial acetic acid as a catalyst).

- Purification via recrystallization using ethanol or methanol .

- Characterization by melting point analysis, FT-IR (to confirm imine C=N stretch at ~1600 cm⁻¹), and NMR (to verify hydrazone proton resonance at δ 11–12 ppm) .

Q. How is the crystal structure of this compound resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystals are grown via slow evaporation of a DMSO/ethanol solution.

- Data collection is performed on a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure refinement uses SHELXL (for small molecules) or SHELXS (for phase determination), with R-factors typically < 0.05 .

Q. What spectroscopic techniques confirm the compound’s structure?

- FT-IR : Identifies key functional groups (e.g., O-H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹).

- UV-Vis : π→π* and n→π* transitions in the 250–400 nm range, influenced by solvent polarity .

- NMR : ¹H and ¹³C signals assign the E-configuration of the hydrazone bond and substituent positions .

Advanced Research Questions

Q. How do solvation effects impact the compound’s spectroscopic and reactivity profiles?

Solvent polarity alters electronic transitions and tautomeric equilibria:

- Polar solvents (e.g., DMSO) stabilize the keto-enol tautomer, shifting UV-Vis absorption bands.

- DFT calculations (B3LYP/6-311++G(d,p)) model solvation effects via the Polarizable Continuum Model (PCM), correlating with experimental λmax values .

Q. What computational methods predict the compound’s bioactivity and electronic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like α-amylase or DNA (e.g., docking scores < −7 kcal/mol suggest strong interactions) .

- DFT : HOMO-LUMO gaps (~4 eV) indicate charge-transfer potential, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic sites .

Q. How are metal complexes of this Schiff base designed and characterized?

- Synthesis : React the ligand with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in methanol under reflux.

- Characterization :

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?

Discrepancies arise from assay protocols:

- Strain specificity : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.

- Concentration ranges : MIC values (e.g., 12.5–50 µg/mL) depend on broth microdilution vs. agar diffusion methods.

- Control compounds : Compare with standard drugs (e.g., ampicillin) to normalize results .

Q. What strategies optimize the compound’s nonlinear optical (NLO) properties?

- Substituent engineering: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hyperpolarizability (β).

- Z-scan measurements quantify NLO coefficients (e.g., χ³ ~ 10⁻¹² esu) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.